
GSK4112
Übersicht
Beschreibung
GSK4112 ist ein experimentelles Medikament, das von GlaxoSmithKline entwickelt wurde. Es wirkt als Agonist des nuklearen Rezeptors Rev-ErbAα, der eine entscheidende Rolle bei der Regulierung des zirkadianen Rhythmus spielt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GSK4112 umfasst mehrere Schritte. Einer der Schlüssels Schritte beinhaltet die Reaktion von 5-Nitrothiophencarbonsäure mit Thionylchlorid, um das entsprechende Säurechlorid zu bilden. Dieser Zwischenprodukt wird dann in Gegenwart von N,N-Diisopropylethylamin und Dichlormethan mit tert-Butyl-N-[(4-Chlorphenyl)methyl]glycinat umgesetzt, um das Endprodukt zu erhalten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für this compound nicht weit verbreitet sind, folgt die Synthese typischerweise Standardprotokollen der organischen Synthese unter Verwendung von hochreinen Reagenzien und kontrollierten Reaktionsbedingungen, um die Qualität und Ausbeute des gewünschten Produkts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GSK4112 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Nitrogruppe im Thiophenring kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.
Substitution: Die Chlorphenylgruppe kann an nucleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Reagenzien sind Wasserstoffgas in Gegenwart eines Palladiumkatalysators.
Substitution: Reagenzien wie Natriumhydroxid oder Kaliumcarbonat können unter milden Bedingungen verwendet werden.
Wichtigste gebildete Produkte
Reduktion: Die Reduktion der Nitrogruppe führt zur Bildung eines Amino-Derivats.
Substitution: Substitutionsreaktionen können je nach verwendetem Nucleophil zu verschiedenen Derivaten führen.
Wissenschaftliche Forschungsanwendungen
Metabolic Regulation
Inhibition of Preadipocyte Proliferation
GSK4112 has been shown to inhibit the proliferation of 3T3-L1 preadipocytes, which are crucial in the study of obesity and metabolic disorders. In a study, treatment with this compound at a concentration of 10 µM resulted in significant suppression of cell viability and proliferation, as evidenced by decreased expression of β-catenin and increased apoptosis markers such as Bax and Caspase-3 .
Table 1: Effects of this compound on Preadipocyte Viability
Parameter | Control (DMSO) | This compound (10 µM) |
---|---|---|
Cell Viability (%) | 100 | 65 |
Apoptosis (Bax mRNA) | Baseline | Increased |
Proliferation (EdU) | High | Low |
Hepatic Protection
Protection Against Hepatocyte Apoptosis
This compound has demonstrated protective effects against Fas-induced liver injury in animal models. Treatment with this compound significantly upregulated p-Akt levels, which is associated with reduced hepatocyte apoptosis and liver damage. This suggests potential therapeutic benefits for conditions such as non-alcoholic fatty liver disease and other hepatic disorders .
Case Study: Hepatic Injury Model
In a controlled study involving mice, this compound treatment resulted in:
- Reduction in liver enzyme levels : Indicating decreased liver damage.
- Histological improvement : Less necrosis observed in liver tissues treated with this compound compared to controls.
Immune Response Modulation
Regulation of Inflammatory Responses
This compound has been implicated in modulating innate immune responses by repressing pro-inflammatory cytokines. In experiments with lipopolysaccharide (LPS)-stimulated human macrophages, this compound treatment led to significant downregulation of cytokines such as IL-6, CCL2, and IL-12(p40), suggesting its role in controlling inflammatory responses .
Table 2: Cytokine Levels Post-GSK4112 Treatment
Cytokine | Control (pg/mL) | This compound (pg/mL) |
---|---|---|
IL-6 | 1500 | 300 |
CCL2 | 800 | 100 |
IL-12(p40) | 600 | 50 |
Cancer Research
Role in Cancer Cell Proliferation
Research indicates that this compound can inhibit the proliferation of various cancer cell types by modulating glycolytic flux and promoting apoptosis. For instance, studies have shown that this compound reduces the viability of breast cancer cells through pathways involving Rev-erbα .
Case Study: Breast Cancer Cell Lines
In vitro studies on breast cancer cell lines revealed:
- Decreased cell proliferation : Assessed via EdU incorporation.
- Enhanced apoptosis : Marked by increased levels of cleaved Caspase-3.
Wirkmechanismus
GSK4112 functions as an agonist of the nuclear receptor Rev-ErbAα. This receptor is involved in the regulation of circadian rhythms by repressing the transcription of target genes. This compound enhances the recruitment of nuclear receptor co-repressor complexes, including NCoR and HDAC3, to Rev-ErbAα, thereby increasing the repression of target genes . This modulation affects various biological pathways, including gluconeogenesis and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
GSK4112 wird oft mit anderen Rev-ErbAα-Agonisten wie SR9009 und SR8278 verglichen. Während all diese Verbindungen dasselbe Rezeptor-Ziel angreifen, ist this compound einzigartig in seiner Fähigkeit, die zirkadiane Uhr in phasenabhängiger Weise zurückzusetzen . Dies macht es besonders wertvoll für die Untersuchung der zeitlichen Aspekte der Regulierung des zirkadianen Rhythmus.
Ähnliche Verbindungen
SR9009: Ein weiterer Rev-ErbAα-Agonist, der in Studien zum zirkadianen Rhythmus verwendet wird.
Die einzigartigen Eigenschaften von this compound und seine Fähigkeit, verschiedene biologische Prozesse zu modulieren, machen es zu einem wertvollen Werkzeug in der wissenschaftlichen Forschung, insbesondere in den Bereichen der zirkadianen Biologie, des Stoffwechsels und der Entzündung.
Biologische Aktivität
GSK4112 is a selective agonist of the nuclear receptor Rev-Erbα, which plays a crucial role in regulating circadian rhythms, metabolism, and apoptosis. This article explores the biological activity of this compound, focusing on its effects on cellular pathways, particularly in liver and adipose tissues. The findings highlight its potential therapeutic applications in liver injury and obesity-related disorders.
This compound functions primarily through its interaction with Rev-Erbα, enhancing the recruitment of nuclear receptor co-repressor (NCoR) to Rev-Erbα, which leads to the suppression of target gene transcription. The compound has an effective concentration (EC50) of approximately 250 nM, indicating its potency as a Rev-Erbα agonist .
Key Pathways Affected by this compound
- Circadian Regulation : this compound influences the expression of circadian genes such as Bmal1, thereby affecting circadian rhythms and metabolic processes .
- Apoptosis Modulation : The compound has been shown to modulate apoptotic pathways, particularly in liver cells subjected to Fas-induced apoptosis. Treatment with this compound significantly reduces the activity of caspases (caspase-3 and caspase-8), which are critical mediators of apoptosis .
- Metabolic Effects : this compound has been reported to suppress gluconeogenic gene expression in liver cells, leading to decreased glucose output from hepatocytes .
Liver Injury Studies
A study investigated the protective effects of this compound against Fas-induced acute liver injury in mice. Key findings include:
- Caspase Activity : this compound treatment resulted in a significant reduction in caspase-3 and caspase-8 activities compared to controls exposed to Fas (Jo2) antibodies.
- Histological Improvements : Liver sections from treated mice showed reduced necrosis and improved histological structure compared to untreated groups .
- Biochemical Indicators : Plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers for liver damage, were significantly lower in this compound-treated mice .
Parameter | Control (Jo2) | This compound Treatment |
---|---|---|
Caspase-3 Activity | Elevated | Suppressed |
ALT Levels | Increased | Decreased |
AST Levels | Increased | Decreased |
Histological Damage Score | High | Low |
Adipocyte Studies
In adipose tissue models, this compound exhibited pro-apoptotic effects on 3T3-L1 pre-adipocytes:
- Cell Viability : this compound decreased cell viability and promoted apoptosis through mechanisms involving increased ratios of pro-apoptotic factors (Bax) to anti-apoptotic factors (Bcl-2) .
- Wnt Signaling Pathway : The compound inhibited β-catenin expression, highlighting its role in modulating Wnt signaling during pre-adipocyte proliferation .
Case Studies
- Acute Hepatic Injury : In a controlled study involving mice, treatment with this compound demonstrated a protective effect against Fas-induced liver damage. The study concluded that this compound could serve as a potential therapeutic agent for hepatic disorders linked to apoptosis .
- Obesity Management : Research indicated that this compound could potentially reduce adipose tissue mass by promoting apoptosis in pre-adipocytes, suggesting a novel approach for obesity treatment through modulation of Rev-Erbα activity .
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLOKHVFKLWOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336675 | |
Record name | GSK-4112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216744-19-2 | |
Record name | GSK-4112 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.